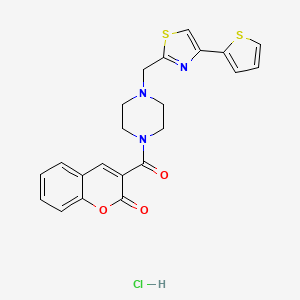

![molecular formula C25H32ClN3O2S B2982771 2-(3,4-dimethylphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride CAS No. 1330303-49-5](/img/structure/B2982771.png)

2-(3,4-dimethylphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

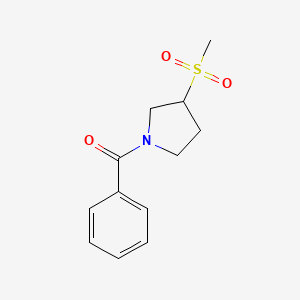

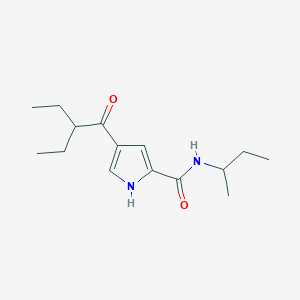

The compound contains several functional groups, including a dimethylphenyl group, a methylbenzothiazole group, and a morpholinopropyl group. These groups could potentially contribute to the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (in the dimethylphenyl and methylbenzothiazole groups) could contribute to the compound’s stability .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the morpholinopropyl group might make the compound a good nucleophile, while the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, and stability) would be influenced by its molecular structure .Scientific Research Applications

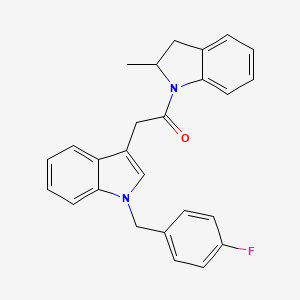

Synthesis and Pharmacological Applications

Analgesic and Anti-Inflammatory Activities : A study by Yusov et al. (2019) synthesized similar compounds and found them to have notable analgesic effects comparable to sodium metamizole. Additionally, these compounds exhibited anti-inflammatory effects in a carragheenan model, highlighting their potential pharmacological applications (Yusov et al., 2019).

Structural Aspects and Properties : Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives. Their research into how these compounds interact with various acids and their crystalline structures can provide insights into their potential applications in pharmacology and materials science (Karmakar et al., 2007).

Antipsychotic Potential : Research by Wise et al. (1987) on similar compounds found that certain derivatives did not interact with dopamine receptors yet showed antipsychotic-like profiles in animal tests. This suggests potential applications in developing new antipsychotic medications (Wise et al., 1987).

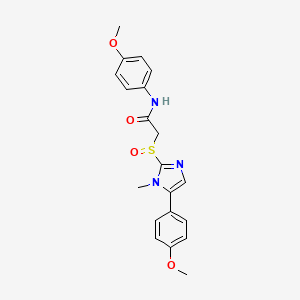

Antimicrobial and Antitumor Activities

Antimicrobial Evaluation : A study by Gul et al. (2017) on similar oxadiazole compounds revealed antimicrobial activity against selected microbial species. This highlights the potential use of such compounds in developing new antimicrobial agents (Gul et al., 2017).

Antitumor Activity : Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showing considerable anticancer activity against certain cancer cell lines. This suggests their potential as antitumor agents (Yurttaş et al., 2015).

Photochemical and Electronic Properties

- Spectroscopic and Quantum Studies : Mary et al. (2020) investigated bioactive benzothiazolinone acetamide analogs, analyzing their vibrational spectra, electronic properties, and potential as photosensitizers in solar cells. This research indicates applications in materials science and renewable energy technologies (Mary et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O2S.ClH/c1-18-8-9-21(16-20(18)3)17-23(29)28(11-5-10-27-12-14-30-15-13-27)25-26-24-19(2)6-4-7-22(24)31-25;/h4,6-9,16H,5,10-15,17H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIZTBJCJDIIMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)CC4=CC(=C(C=C4)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2982688.png)

![Benzo[c][2,1]benzoxathiine 6,6-dioxide](/img/structure/B2982691.png)

![7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2982696.png)

![methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2982704.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2982711.png)